molecular formula C9H12N2O B2952397 1-cyclopentyl-1H-pyrazole-3-carbaldehyde CAS No. 1546800-67-2

1-cyclopentyl-1H-pyrazole-3-carbaldehyde

Cat. No. B2952397
CAS RN: 1546800-67-2
M. Wt: 164.208
InChI Key: AYTYPXNBKQOEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the CAS Number: 1546800-67-2 . It has a molecular weight of 164.21 . The compound is in liquid form and is stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI Code for 1-cyclopentyl-1H-pyrazole-3-carbaldehyde is 1S/C9H12N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-7,9H,1-4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a liquid . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Medicine

1-cyclopentyl-1H-pyrazole-3-carbaldehyde has potential applications in medicine due to its structural similarity to pyrazole-based compounds known for their pharmacological activities. It could serve as a precursor in synthesizing new drugs with anti-inflammatory, analgesic, or antipyretic effects .

Agriculture

In agriculture, this compound could be used to develop novel pesticides or herbicides. Its pyrazole core is a common motif in agrochemicals, which suggests it may interact effectively with biological targets in pests and weeds .

Material Science

The compound’s ability to form stable heterocyclic structures makes it valuable in material science. It could be used to create new polymers or coatings with enhanced thermal stability or unique electronic properties .

Environmental Science

1-cyclopentyl-1H-pyrazole-3-carbaldehyde might be utilized in environmental science to synthesize compounds that can act as sensors or neutralizers for pollutants, owing to its reactive aldehyde group which can readily form Schiff bases .

Biochemistry

In biochemistry, this compound can be used to study enzyme interactions with pyrazole derivatives, potentially leading to insights into enzyme inhibition or activation mechanisms .

Pharmacology

The compound’s framework is conducive to modification, making it a candidate for the development of new pharmacological agents, particularly in the realm of central nervous system disorders where pyrazole derivatives have shown promise .

Analytical Chemistry

Its aldehyde group can react with various chemical reagents, making 1-cyclopentyl-1H-pyrazole-3-carbaldehyde a potential candidate for developing analytical reagents or probes for chemical assays .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

properties

IUPAC Name

1-cyclopentylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYPXNBKQOEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-pyrazole-3-carbaldehyde

CAS RN

1546800-67-2
Record name 1-cyclopentyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.